REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]1[C:15]([CH3:16])=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[CH3:17].Cl>C(OCC)C.C1COCC1.O>[NH2:13][CH2:12][C:11]1[CH:10]=[C:9]([CH3:17])[C:8]([OH:7])=[C:15]([CH3:16])[CH:14]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 22 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise at rt
|
Type
|
TEMPERATURE
|
Details
|
is cooled with an ice-bath
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The etheral extract
|
Type
|
ADDITION
|
Details
|
by adding solid NaHCO3
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl, and extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC(=C(C(=C1)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |